Spectroscopic Elucidation of 3-(1,1-Dioxido-1,2,5-thiadiazolidin-2-yl)benzoic acid: A Comprehensive Guide
Spectroscopic Elucidation of 3-(1,1-Dioxido-1,2,5-thiadiazolidin-2-yl)benzoic acid: A Comprehensive Guide
Executive Summary
For drug development professionals and synthetic chemists, the precise structural verification of heterocyclic intermediates is a non-negotiable gateway to downstream efficacy. 3-(1,1-Dioxido-1,2,5-thiadiazolidin-2-yl)benzoic acid (CAS: 1368421-42-4) presents a unique analytical challenge due to the interplay between its hydrogen-bonding carboxylic acid moiety and the highly polar, electron-withdrawing 1,2,5-thiadiazolidine 1,1-dioxide ring.
As a Senior Application Scientist, I have designed this whitepaper to move beyond mere data tabulation. Here, we dissect the causality behind the spectroscopic signatures (NMR, FT-IR, and ESI-MS) of this compound. By establishing self-validating experimental protocols, we ensure that every spectral artifact is accounted for, providing a robust framework for unambiguous structural confirmation.
Structural Elucidation Strategy
The molecule consists of a meta-substituted benzoic acid core linked to a 5-membered cyclic sulfamide (1,2,5-thiadiazolidine 1,1-dioxide). The analytical strategy relies on orthogonal validation: NMR provides atomic connectivity, FT-IR confirms the functional group vibrational modes (specifically the unique SO2 stretches), and Mass Spectrometry validates the exact mass and structural fragmentation.
Fig 1: Orthogonal structural elucidation workflow integrating NMR, FT-IR, and ESI-MS/MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality in Solvent Selection
While Chloroform-d ( CDCl3 ) is a standard NMR solvent, we specifically mandate the use of Dimethyl Sulfoxide-d6 ( DMSO−d6 ) for this compound. The causality is twofold:
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Dimerization Disruption: Benzoic acid derivatives heavily dimerize in non-polar solvents via intermolecular hydrogen bonding, leading to extreme line broadening of the −COOH signal. The strong hydrogen-bond accepting nature of DMSO disrupts these dimers, yielding a sharp, quantifiable proton signal at ~13.0 ppm.
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NH Visibility: The cyclic sulfamide NH proton undergoes rapid exchange in protic or trace-acidic environments. DMSO−d6 stabilizes this proton via hydrogen bonding, allowing it to be observed as a distinct broad triplet around 7.20 ppm.
Quantitative Data Summaries
Table 1: ¹H NMR Data (DMSO-d₆, 400 MHz)
| Position | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| COOH | ~13.00 | br s | 1H | Carboxylic acid OH |
| Ar-H2 | 7.85 | t (J=1.8 Hz) | 1H | Aromatic H (between COOH and N) |
| Ar-H6 | 7.70 | dt (J=7.8, 1.5 Hz) | 1H | Aromatic H (ortho to COOH) |
| Ar-H5 | 7.50 | t (J=7.9 Hz) | 1H | Aromatic H (meta to COOH) |
| Ar-H4 | 7.45 | ddd (J=8.1, 2.0, 1.0 Hz) | 1H | Aromatic H (para to COOH) |
| NH | 7.20 | br t | 1H | Thiadiazolidine NH (Position 5) |
| CH₂ (C3) | 3.85 | t (J=6.5 Hz) | 2H | Methylene adjacent to N-Ar |
| CH₂ (C4) | 3.45 | q (J=6.5 Hz) | 2H | Methylene adjacent to NH |
Mechanistic Insight: The methylene protons at C3 are more heavily deshielded (3.85 ppm) than those at C4 (3.45 ppm) due to the anisotropic effect of the adjacent aromatic ring and the electron-withdrawing nature of the N-phenyl linkage .
Table 2: ¹³C NMR Data (DMSO-d₆, 100 MHz)
| Chemical Shift (ppm) | Assignment |
| 167.5 | C=O (Carboxylic acid) |
| 139.2 | Ar-C3 (Attached to heterocyclic N) |
| 131.8 | Ar-C1 (Attached to COOH) |
| 129.5 | Ar-C5 |
| 124.1 | Ar-C6 |
| 122.3 | Ar-C4 |
| 118.7 | Ar-C2 |
| 48.5 | Aliphatic C3 (Thiadiazolidine, N-Ar) |
| 39.2 | Aliphatic C4 (Thiadiazolidine, NH) |
Fourier-Transform Infrared (FT-IR) Spectroscopy
The Physics of the Sulfonyl ( SO2 ) Group
The 1,2,5-thiadiazolidine 1,1-dioxide ring contains a highly specific SO2 functional group. Because the O=S=O arrangement is non-linear (bent geometry), it possesses two distinct IR-active dipole moment changes: an asymmetric stretch (where one S=O bond compresses while the other elongates) and a symmetric stretch (where both elongate simultaneously) . This reliably produces two intense bands at ~1355 cm⁻¹ and ~1160 cm⁻¹, acting as the definitive fingerprint for the dioxothiadiazole core.
Table 3: FT-IR Vibrational Modes (ATR)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300 - 2500 | Broad, Strong | O-H stretch (carboxylic acid H-bonding) |
| 3250 | Medium, Sharp | N-H stretch (thiadiazolidine ring) |
| 1690 | Strong | C=O stretch (conjugated acid) |
| 1590, 1450 | Medium | C=C aromatic ring stretching |
| 1355 | Strong | S=O asymmetric stretch ( SO2 ) |
| 1160 | Strong | S=O symmetric stretch ( SO2 ) |
| 1250 | Medium | C-N stretch |
Mass Spectrometry (ESI-MS/MS)
Ionization Pathway Selection
For molecules containing a carboxylic acid, Electrospray Ionization in Negative Mode (ESI-) is the gold standard. The high proton-donating propensity of the −COOH group ensures near-quantitative conversion to the [M−H]− anion, providing a robust precursor ion at m/z 241.03.
Fig 2: ESI-MS/MS negative mode fragmentation pathway of the [M-H]- precursor ion.
Table 4: ESI-MS/MS Negative Mode Fragmentation Data
| m/z | Ion Type | Neutral Loss | Structural Assignment |
| 241.03 | [M−H]− | None | Deprotonated molecular ion |
| 197.04 | Fragment | 44 Da ( CO2 ) | Decarboxylation of the benzoic acid moiety |
| 177.05 | Fragment | 64 Da ( SO2 ) | Extrusion of the sulfonyl group from the heterocycle |
| 133.06 | Fragment | 108 Da ( CO2 + SO2 ) | Dual loss of carboxyl and sulfonyl groups |
Experimental Protocols: Self-Validating Systems
To guarantee reproducibility and scientific integrity, the following protocols are designed as self-validating systems, ensuring that instrumental drift or sample degradation is immediately flagged.
Protocol A: NMR Acquisition (1H and 13C)
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Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of anhydrous DMSO−d6 containing 0.03% v/v Tetramethylsilane (TMS).
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Self-Validation (Lock & Shim): Lock the spectrometer to the deuterium signal of DMSO . Causality: Using TMS at exactly 0.00 ppm as an internal standard prevents chemical shift drift caused by temperature fluctuations, rendering the chemical shift axis absolutely validated.
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Acquisition:
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¹H NMR: 16 scans, relaxation delay (D1) of 2.0 seconds to ensure full relaxation of the broad −COOH proton.
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¹³C NMR: 512 scans, complete proton decoupling.
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Data Processing: Apply a 0.3 Hz exponential line broadening to the FID prior to Fourier transformation to enhance the signal-to-noise ratio of the quaternary aromatic carbons.
Protocol B: ATR-FTIR Analysis
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System Preparation: Utilize an Attenuated Total Reflectance (ATR) FT-IR spectrometer equipped with a diamond crystal.
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Self-Validation (Background Scan): Causality: We strictly avoid KBr pelleting, as KBr is highly hygroscopic and absorbs atmospheric moisture, creating a false O-H stretching artifact. By running an ambient background scan on the clean ATR crystal immediately prior to the sample, the system mathematically subtracts ambient CO2 and water vapor, ensuring the resulting spectrum is exclusively from the analyte.
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Acquisition: Place 2-3 mg of solid powder directly onto the crystal. Apply uniform pressure using the anvil. Acquire 32 scans from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.
Protocol C: LC-ESI-MS/MS
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Mobile Phase Preparation: Use LC-MS grade Water (A) and Acetonitrile (B), both containing 0.1% Formic Acid to facilitate stable droplet formation.
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Self-Validation (Tuning): Calibrate the mass spectrometer using a standard tuning mix (e.g., Agilent ESI-L) prior to the run. Validation occurs via the observation of predictable isotopic distribution (the M+2 peak corresponding to ³⁴S natural abundance) which must align mathematically with the theoretical formula C9H10N2O4S .
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Acquisition: Set the source to ESI negative mode. Capillary voltage: 3.5 kV. Desolvation temperature: 350°C. Apply a collision energy (CE) ramp from 10 to 30 eV to capture the sequential loss of CO2 and SO2 .
Conclusion
The structural verification of 3-(1,1-Dioxido-1,2,5-thiadiazolidin-2-yl)benzoic acid demands a rigorous, multi-modal approach. By leveraging the specific solvent-solute dynamics in NMR, the quantum mechanical vibrational modes of the sulfonyl group in FT-IR, and the predictable neutral loss pathways in ESI-MS/MS, researchers can establish an irrefutable, self-validating proof of identity for this critical chemical entity.
References
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Title: N,N'-Substituted 1,2,5 Thiadiazolidine 1,1-Dioxides: Synthesis, Selected Chemical and Spectral Proprieties and Antimicrobial Evaluation Source: MDPI Molecules URL: [Link]
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Title: 1,2,5-Thiadiazole 1,1-dioxides and Their Radical Anions: Structure, Properties, Reactivity, and Potential Use in the Construction of Functional Molecular Materials Source: PMC (National Center for Biotechnology Information) URL: [Link]
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Title: Structure-Based Design of a General Class of Mechanism-Based Inhibitors of the Serine Proteinases Employing a Novel Amino Acid-Derived Heterocyclic Scaffold Source: ACS Biochemistry URL: [Link]
